An In-depth Technical Guide to the Basic Properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
An In-depth Technical Guide to the Basic Properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the fundamental basic properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The dihydrochloride salt form underscores the inherent basicity of the parent molecule, a critical determinant of its physicochemical and pharmacokinetic behavior. This document delineates the theoretical underpinnings of its basicity, presents detailed, field-proven protocols for the empirical determination of its acid dissociation constants (pKa), pH-dependent solubility, and solution stability, and discusses the practical implications of these properties in a drug development context. Through a blend of theoretical explanation and actionable experimental design, this guide serves as an essential resource for researchers aiming to characterize and optimize molecules built upon this privileged core structure.
Introduction and Strategic Importance
The pyrrolo[3,4-b]pyrazine nucleus is a recurring motif in a variety of biologically active compounds, recognized for its ability to mimic the purine ring of ATP, making it a valuable scaffold for kinase inhibitors.[1] Derivatives have shown potential in oncology, as well as in anti-infective research.[2] The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core, being a saturated bicyclic system, offers a three-dimensional architecture that can be exploited for achieving high-affinity and selective interactions with biological targets.
Understanding the basicity of this scaffold is not merely an academic exercise; it is a cornerstone of rational drug design. The extent to which the nitrogen atoms in the molecule ionize at physiological pH (approximately 7.4) profoundly influences a cascade of critical drug-like properties, including:
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Aqueous Solubility: The protonated, charged form of a molecule is generally more soluble in water than the neutral form.
-
Membrane Permeability: While ionization enhances solubility, it can hinder passive diffusion across lipid membranes, creating a delicate balance that must be optimized.
-
Plasma Protein Binding: The charge state can affect interactions with plasma proteins like albumin.[3]
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Chemical Stability: pH can be a critical factor in the hydrolytic or oxidative stability of a compound.
-
Formulation Development: The choice of salt form and the pH of the formulation are dictated by the compound's pKa and solubility profile.
This guide will systematically deconstruct these properties, providing both the conceptual framework and the practical tools for their assessment.
Physicochemical Profile
A foundational understanding begins with the core identity and properties of the molecule.
Chemical Structure and Identifiers
-
Chemical Name: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
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Parent Free Base: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
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CAS Number: 871726-36-2 (dihydrochloride); 871792-60-8 (free base)[4][5][6]
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Molecular Formula: C₆H₉Cl₂N₃ (dihydrochloride); C₆H₇N₃ (free base)[5][7]
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Molecular Weight: 194.06 g/mol (dihydrochloride); 121.14 g/mol (free base)[4][5][7]
Table 1: Key Physicochemical Properties of the Parent Free Base
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇N₃ | [4] |
| Molecular Weight | 121.14 g/mol | [4] |
| H-Bond Acceptors | 3 | [4] |
| H-Bond Donors | 1 | [4] |
| LogP (calculated) | 0.0798 | [4] |
| Topological Polar Surface Area (TPSA) | 37.81 Ų |[4] |
The Origin of Basicity: A Structural Perspective
The basicity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine arises from the lone pairs of electrons on its three nitrogen atoms. However, not all nitrogens are created equal. Their local chemical environment dictates their ability to accept a proton.
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Pyrrole-like Nitrogen (N-6): This is an aliphatic, secondary amine nitrogen. Its lone pair is localized and not part of an aromatic system, making it readily available for protonation. This nitrogen is expected to be the most basic center in the molecule.
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Pyrazine-like Nitrogens (N-1 and N-4): These nitrogens are part of the pyrazine ring. Their lone pairs reside in sp² hybrid orbitals, which are orthogonal to the aromatic π system.[8] While available for protonation, their basicity is significantly reduced compared to aliphatic amines due to the electron-withdrawing nature of the aromatic ring and the other nitrogen atom.[8][9] Pyrazine itself is a weak base, and this property is carried over to this scaffold.
Given that the compound is supplied as a dihydrochloride salt, it implies that two of the three nitrogen atoms are readily protonated by hydrochloric acid. The most likely sites of protonation are the most basic aliphatic amine (N-6) and one of the two equivalent pyrazine nitrogens.
Diagram 1: Protonation Sites
Caption: Predicted basic centers in the parent molecule.
Experimental Characterization of Basic Properties
Theoretical predictions must be confirmed by empirical data. The following sections provide robust, step-by-step protocols for determining the critical basic properties of the compound.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly reliable and cost-effective method for determining pKa values.[10] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.[11][12]
Principle: The compound is first fully protonated by dissolving it in an acidic medium. It is then titrated with a strong base (e.g., NaOH). The pH is recorded after each addition of the base. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated species are equal.[13]
Diagram 2: Workflow for pKa Determination
Caption: A self-validating workflow for pKa determination.
Detailed Protocol:
-
System Preparation & Calibration:
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Calibrate a high-quality pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01).[11] Ensure the electrode is clean and properly maintained.
-
Prepare and standardize a 0.1 M solution of NaOH.
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Prepare a 0.1 M solution of HCl.
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Prepare a stock solution of 0.15 M KCl to maintain constant ionic strength.[11]
-
-
Analyte Solution Preparation:
-
Accurately weigh an amount of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride to prepare a solution with a final concentration of approximately 1 mM (a lower limit for traditional potentiometry is ~10⁻⁴ M).[10]
-
Dissolve the compound in a known volume of deionized water containing 0.15 M KCl.
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Expert Insight: The dihydrochloride salt is the ideal starting material as it is already in a protonated state.
-
-
Titration Procedure:
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.[12]
-
If starting from the free base, first titrate with 0.1 M HCl to a pH below the expected lowest pKa (e.g., pH 2) to ensure complete protonation.
-
Begin the titration by adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches a plateau in the high pH range (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
To accurately determine the equivalence points, calculate and plot the first derivative (ΔpH/ΔV) against the average volume. The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa values are the pH readings on the original titration curve at the points where half the volume of titrant required to reach each equivalence point has been added.
-
pH-Dependent Solubility Profile
The solubility of a basic compound is highly dependent on pH. Determining this relationship is crucial for predicting gastrointestinal absorption and designing viable oral formulations.[14]
Principle: An excess of the solid compound is equilibrated in a series of buffers across a physiologically relevant pH range. After equilibrium is reached, the supernatant is filtered, and the concentration of the dissolved compound is measured.
Table 2: Example pH-Solubility Data Structure
| Buffer pH | Analyte Concentration (µg/mL) | Dominant Species | Predicted Solubility |
|---|---|---|---|
| 1.2 | (Experimental Value) | Diprotonated (BH₂²⁺) | High |
| 4.5 | (Experimental Value) | Monoprotonated (BH⁺) | Intermediate |
| 6.8 | (Experimental Value) | Monoprotonated/Neutral Mix | Lower |
| 7.4 | (Experimental Value) | Neutral (B) | Low |
| 9.0 | (Experimental Value) | Neutral (B) | Lowest |
Detailed Protocol:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4, 9.0). Use buffers with components that do not interfere with the final analysis (e.g., phosphate, acetate).
-
Equilibration:
-
Add an excess amount of the solid 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride to vials containing each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Place the vials in a shaking water bath or on a rotator at a constant temperature (e.g., 25°C or 37°C) to facilitate equilibration.[15]
-
Allow the samples to equilibrate for a set period (e.g., 24-48 hours). Periodically check that solid is still present.
-
-
Sampling and Analysis:
-
After equilibration, carefully withdraw an aliquot from each vial without disturbing the solid.
-
Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid. Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any binding sites on the filter.
-
Dilute the filtrate as necessary with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.
-
Solution Stability Assessment
Amine hydrochlorides can be susceptible to degradation in solution, particularly at different pH values and temperatures.[16][17] A basic stability study is essential.
Principle: The compound is dissolved in buffers of different pH values and stored under defined conditions. Aliquots are taken at various time points and analyzed for the parent compound concentration and the appearance of any degradation products.
Detailed Protocol:
-
Study Design:
-
Prepare solutions of the compound at a known concentration (e.g., 100 µg/mL) in buffers at selected pH values (e.g., pH 2, 5, and 7.4).
-
Divide the solutions into separate vials for each time point to avoid repeated sampling from the same vial.
-
Store the vials under controlled conditions, for example, at 25°C and an accelerated condition of 40°C.[18]
-
-
Time Points: Set appropriate time points for analysis, such as T=0, 24h, 48h, 1 week, and 4 weeks.
-
Analysis:
-
At each time point, analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its potential degradants).
-
Record the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample. A loss of >5-10% is typically considered significant.
-
Conclusion and Implications for Drug Development
The basic properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride are not isolated parameters but interconnected attributes that govern its performance as a drug scaffold. The high basicity of the aliphatic amine ensures significant protonation and likely favorable solubility at the low pH of the stomach. However, as the compound transitions to the higher pH of the intestine, the deprotonation of the pyrazine and eventually the aliphatic amine will decrease solubility, potentially impacting absorption.
The experimental data generated from the protocols in this guide are indispensable. The pKa values provide the quantitative foundation for predicting the charge state at any pH. The pH-solubility profile directly informs biopharmaceutical classification (BCS) and formulation strategy. Stability data ensures that the compound can be reliably handled, stored, and formulated. For any drug development professional working with this valuable scaffold, a thorough understanding and empirical characterization of its basic properties is a non-negotiable prerequisite for success.
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